molecular formula C18H26KNO3S B6985232 Potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-3-sulfonate

Potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-3-sulfonate

Cat. No.: B6985232
M. Wt: 375.6 g/mol
InChI Key: DRIAMLBNWBXZCJ-UHFFFAOYSA-M
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Description

Potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-3-sulfonate is a complex organic compound that features a piperidine ring substituted with a sulfonate group and a cyclohexylphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-3-sulfonate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.

    Introduction of the Cyclohexylphenylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclohexylphenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonate group, potentially converting it to a sulfinic or sulfenic acid derivative.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfinic or sulfenic acid derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, Potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-3-sulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. The piperidine ring is a common motif in many bioactive molecules, and the presence of the sulfonate group can enhance solubility and bioavailability.

Medicine

Medicinally, compounds containing piperidine and sulfonate groups have been explored for their potential as therapeutic agents. This compound could be studied for its effects on various biological targets, including receptors and enzymes.

Industry

In industry, this compound might be used in the formulation of specialty chemicals, such as surfactants or additives in polymer production. Its unique properties could enhance the performance of these materials in specific applications.

Mechanism of Action

The mechanism of action of Potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-3-sulfonate would depend on its specific application. In a biological context, it could interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The sulfonate group may enhance the compound’s ability to interact with polar sites on proteins, while the cyclohexylphenylmethyl group could facilitate hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;1-[(4-phenylmethyl)piperidine-3-sulfonate]
  • Potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-4-sulfonate
  • Potassium;1-[(4-cyclohexylphenyl)methyl]pyrrolidine-3-sulfonate

Uniqueness

Potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-3-sulfonate is unique due to the specific positioning of the sulfonate group on the piperidine ring and the presence of the cyclohexylphenylmethyl moiety. This combination of structural features can impart distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

potassium;1-[(4-cyclohexylphenyl)methyl]piperidine-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S.K/c20-23(21,22)18-7-4-12-19(14-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16;/h8-11,16,18H,1-7,12-14H2,(H,20,21,22);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIAMLBNWBXZCJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CN3CCCC(C3)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26KNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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